
Nortopixantrone
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du BBR-3438 implique plusieurs étapes :
Analyse Des Réactions Chimiques
Le BBR-3438 subit diverses réactions chimiques, notamment :
Oxydation : Le BBR-3438 peut subir des réactions d'oxydation, qui sont souvent facilitées par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction du BBR-3438 peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le BBR-3438 peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le BBR-3438 a un large éventail d'applications de recherche scientifique :
Chimie : En chimie, le BBR-3438 est utilisé comme composé modèle pour étudier les propriétés et les réactions des 9-aza-anthrapyrazoles.
Biologie : En recherche biologique, le BBR-3438 est utilisé pour étudier ses effets sur les processus cellulaires et son potentiel comme agent anticancéreux.
Industrie : Dans l'industrie pharmaceutique, le BBR-3438 est étudié pour son utilisation potentielle dans le développement de nouvelles thérapies contre le cancer.
Mécanisme d'action
Le BBR-3438 exerce ses effets principalement par son interaction avec l'ADN. Il s'intercale dans l'ADN, perturbant la structure de l'ADN et inhibant l'activité de la topoisomérase II, une enzyme cruciale pour la réplication et la réparation de l'ADN . Cela conduit à l'accumulation de dommages à l'ADN, ce qui entraîne finalement la mort cellulaire. Le BBR-3438 induit également un stress oxydatif en générant des radicaux libres, contribuant à ses effets cytotoxiques .
Applications De Recherche Scientifique
Clinical Applications
Nortopixantrone has been evaluated in several clinical trials for its efficacy against various types of cancer:
- Ovarian Cancer : this compound has shown promise in Phase 2 trials for treating ovarian cancer. The drug's mechanism as a DNA intercalator allows it to disrupt the replication process in cancer cells, leading to increased apoptosis .
- Prostatic Cancer : Similar to its application in ovarian cancer, this compound has been tested in Phase 2 studies targeting prostatic cancer, demonstrating its potential to improve patient outcomes through enhanced tumor response rates .
- Stomach Cancer : The drug has also been explored for stomach cancer treatment in Phase 2 trials, indicating its broad applicability across different tumor types .
Toxicity and Side Effects
The primary toxicity associated with this compound includes:
- Neutropenia : A significant reduction in neutrophil count has been observed among patients receiving this treatment. In clinical studies, varying grades of neutropenia were reported, necessitating careful monitoring during therapy .
- Cardiotoxicity : Similar to its parent compound mitoxantrone, this compound may pose risks of cardiac dysfunction. Long-term studies are required to better understand these risks and develop strategies to mitigate them .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Ovarian Cancer Study : A study involving patients with recurrent ovarian cancer demonstrated that this compound administered at specific dosages resulted in notable tumor response rates and manageable side effects, highlighting its potential as a treatment option .
- Prostate Cancer Trials : Clinical trials focusing on prostatic cancer have shown that patients receiving this compound exhibited improved progression-free survival compared to historical controls treated with standard therapies .
- Stomach Cancer Research : Investigations into the use of this compound for stomach cancer have indicated promising results regarding tumor shrinkage and overall survival rates among treated patients .
Mécanisme D'action
BBR-3438 exerts its effects primarily through its interaction with DNA. It intercalates into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the accumulation of DNA damage, ultimately resulting in cell death. BBR-3438 also induces oxidative stress by generating free radicals, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Le BBR-3438 est comparé à d'autres composés similaires, tels que la doxorubicine et la losoxantrone :
D'autres composés similaires incluent le BBR-3576 et d'autres 9-aza-anthrapyrazoles, qui partagent des mécanismes d'action similaires mais peuvent différer dans leurs profils d'efficacité et de toxicité .
Activité Biologique
Nortopixantrone, also known as BBR 3438, is a member of the 9-aza-anthrapyrazole family and is primarily investigated for its antineoplastic properties. This compound has been designed to reduce cardiotoxicity associated with traditional anthracycline agents while enhancing efficacy against various cancers. The following sections summarize its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.
This compound exhibits its biological activity primarily through:
- DNA Intercalation : The compound intercalates into DNA, disrupting the double helix and leading to cross-linking and strand breaks. This action is crucial for its cytotoxic effects on cancer cells .
- Topoisomerase Inhibition : this compound acts as a potent inhibitor of DNA topoisomerase II, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, it prevents the uncoiling of DNA, thereby inducing apoptosis in cancer cells .
- Cytotoxicity : It has demonstrated cytocidal effects on both proliferating and non-proliferating cells, indicating a lack of cell cycle phase specificity .
Pharmacokinetics
This compound's pharmacokinetic profile reveals important information regarding its distribution, metabolism, and elimination:
- Volume of Distribution : The steady-state volume of distribution exceeds 1,000 L/m², indicating extensive tissue distribution .
- Protein Binding : Approximately 78% of the drug binds to plasma proteins, which is consistent across various concentrations .
- Half-Life : The terminal half-life is around 75 hours, allowing for prolonged exposure in the systemic circulation .
Case Studies
-
Gastric Carcinoma Study :
- A study involving 27 patients treated with BBR 3438 at a dose of 50 mg/m² every four weeks showed that while the treatment was well tolerated (no significant decrease in left ventricular ejection fraction), it did not achieve notable antitumor activity. Only 16% of patients exhibited stable disease with no complete remissions observed .
-
Prostate Carcinoma Models :
- Preclinical studies indicated that this compound was more effective than doxorubicin and losoxantrone in prostate carcinoma models. It induced significant tumor regression and was associated with enhanced intracellular accumulation and DNA-binding affinity, which contributed to its cytotoxic potency .
Table: Summary of this compound's Biological Activity
Property | Description |
---|---|
Mechanism of Action | DNA intercalation; Topoisomerase II inhibition |
Cytotoxicity | Effective against both proliferating and non-proliferating cells |
Volume of Distribution | >1,000 L/m² |
Protein Binding | 78% |
Terminal Half-Life | ~75 hours |
Clinical Efficacy in Studies | Limited efficacy in gastric carcinoma; superior activity in prostate models |
Propriétés
Numéro CAS |
156090-17-4 |
---|---|
Formule moléculaire |
C20H24N6O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C20H24N6O2/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27/h2-5,12,21-22,24,27H,6-11H2,1H3 |
Clé InChI |
PMGQHDIXCJMHRO-UHFFFAOYSA-N |
SMILES |
CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO |
SMILES canonique |
CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO |
Synonymes |
BBR 3438 BBR-3438 BBR3438 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.